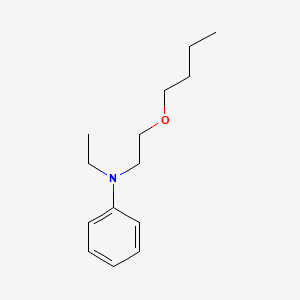

Benzenamine, N-(2-butoxyethyl)-N-ethyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

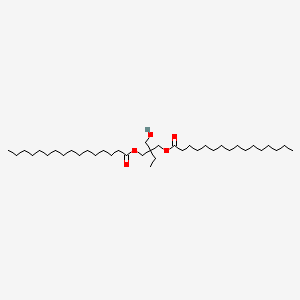

N-(2-ブトキシエチル)-N-エチルベンゼンアミンは、芳香族アミン類に属する有機化合物です。この化合物は、アミン基に結合したベンゼン環を特徴とし、さらに2-ブトキシエチル基とエチル基で置換されています。この化合物は、その独特の化学的性質により、様々な工業用途に使用されています。

製造方法

合成経路と反応条件

N-(2-ブトキシエチル)-N-エチルベンゼンアミンの合成は、通常、ベンゼンアミン(アニリン)を2-ブトキシエタノールと臭化エチルでアルキル化することにより行われます。反応は、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下で行われ、求核置換反応を促進します。反応条件は通常、反応が完了するまで、混合物を80〜100℃の温度範囲に加熱することを含みます。

工業的製造方法

工業的な設定では、N-(2-ブトキシエチル)-N-エチルベンゼンアミンの生産は、連続フローリアクターを使用してスケールアップできます。この方法は、温度、圧力、反応物の濃度などの反応パラメーターをより適切に制御できるため、最終製品の収率と純度が高くなります。相間移動触媒などの触媒を使用すると、反応効率をさらに向上させることができます。

化学反応解析

反応の種類

N-(2-ブトキシエチル)-N-エチルベンゼンアミンは、次のような様々な化学反応を起こします。

酸化: この化合物は酸化されて対応するニトロソ誘導体またはニトロ誘導体を形成することができます。

還元: 還元反応により、この化合物を対応するアミン誘導体に変換することができます。

置換: 芳香族環は、ニトロ化、スルホン化、ハロゲン化などの求電子置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などがあります。

還元: 水素化リチウムアルミニウム(LiAlH₄)やパラジウム触媒の存在下での水素ガス(H₂)などの還元剤が使用されます。

置換: ニトロ化には硝酸(HNO₃)、スルホン化には硫酸(H₂SO₄)、ハロゲン化にはハロゲン(Cl₂、Br₂)などの試薬が一般的に使用されます。

生成される主な生成物

酸化: ニトロソ誘導体またはニトロ誘導体。

還元: 対応するアミン誘導体。

置換: 使用した試薬に応じて、様々な置換芳香族化合物が生成されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(2-butoxyethyl)-N-ethyl- typically involves the alkylation of benzenamine (aniline) with 2-butoxyethanol and ethyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N-(2-butoxyethyl)-N-ethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts such as phase transfer catalysts can further enhance the reaction efficiency.

化学反応の分析

Types of Reactions

Benzenamine, N-(2-butoxyethyl)-N-ethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted aromatic compounds depending on the reagent used.

科学的研究の応用

N-(2-ブトキシエチル)-N-エチルベンゼンアミンは、科学研究で様々な用途があります。

化学: 染料、顔料、その他の有機化合物の合成における中間体として使用されます。

生物学: 生物分子と安定な複合体を形成する能力により、酵素阻害とタンパク質相互作用の研究に使用されています。

医学: 特に新規治療薬の設計において、創薬における潜在的な用途について調査されています。

工業: ゴム薬品、酸化防止剤、腐食防止剤の製造に使用されています。

作用機序

N-(2-ブトキシエチル)-N-エチルベンゼンアミンの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物は、これらの標的と水素結合と疎水性相互作用を形成することができ、その活性と機能の変化につながります。関与する特定の経路は、生物学的文脈と標的分子の性質によって異なります。

類似化合物との比較

類似化合物

N-エチルベンゼンアミン: 2-ブトキシエチル基が欠如しているため、化学的および物理的特性が異なります。

N-(2-メトキシエチル)-N-エチルベンゼンアミン: ブトキシ基の代わりにメトキシ基が含まれているため、反応性と用途が異なります。

N-(2-エトキシエチル)-N-エチルベンゼンアミン: エトキシ基を特徴とし、その溶解性や他の分子との相互作用に影響を与えます。

独自性

N-(2-ブトキシエチル)-N-エチルベンゼンアミンは、2-ブトキシエチル基の存在により、特定の溶解性と反応性の特性を付与します。これは、特殊な有機化合物の合成や工業プロセスなど、これらの特性が有利となる用途で特に役立ちます。

特性

CAS番号 |

74186-14-4 |

|---|---|

分子式 |

C14H23NO |

分子量 |

221.34 g/mol |

IUPAC名 |

N-(2-butoxyethyl)-N-ethylaniline |

InChI |

InChI=1S/C14H23NO/c1-3-5-12-16-13-11-15(4-2)14-9-7-6-8-10-14/h6-10H,3-5,11-13H2,1-2H3 |

InChIキー |

VUQKTZRVWWQWCD-UHFFFAOYSA-N |

正規SMILES |

CCCCOCCN(CC)C1=CC=CC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)